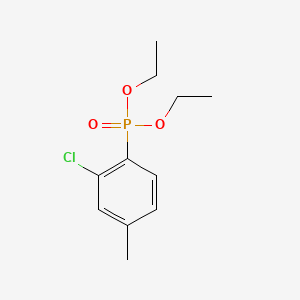
Diethyl (2-Chloro-4-methylphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-Chloro-4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H16ClO3P It is a phosphonate ester that features a 2-chloro-4-methylphenyl group attached to a diethyl phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-Chloro-4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-chloro-4-methylbenzyl chloride under basic conditions to yield the desired product .
Another method involves the palladium-catalyzed cross-coupling reaction. In this process, diethyl phosphonate reacts with 2-chloro-4-methylphenyl iodide in the presence of a palladium catalyst and a base, such as potassium carbonate, under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically employs large-scale versions of the aforementioned synthetic routes. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-Chloro-4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form the corresponding cyclohexyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Substitution: Formation of substituted phosphonates, such as diethyl (2-azido-4-methylphenyl)phosphonate.
Oxidation: Formation of diethyl (2-chloro-4-methylphenyl)phosphonic acid.
Reduction: Formation of diethyl (2-chloro-4-cyclohexylphenyl)phosphonate.
Scientific Research Applications
Diethyl (2-Chloro-4-methylphenyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Materials Science: Utilized in the development of novel materials, including polymers and coatings, due to its ability to impart flame retardant properties.
Corrosion Inhibition: Studied for its effectiveness as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of diethyl (2-chloro-4-methylphenyl)phosphonate varies depending on its application:
Enzyme Inhibition: Acts by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: Interacts with specific receptors on cell surfaces, altering signal transduction pathways and modulating cellular responses.
Corrosion Inhibition: Adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion.
Comparison with Similar Compounds
Diethyl (2-Chloro-4-methylphenyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (4-chlorophenyl)phosphonate: Lacks the methyl group at the 4-position, which may affect its reactivity and applications.
Diethyl (2-chlorophenyl)phosphonate: Lacks the methyl group at the 4-position, potentially altering its chemical properties and biological activity.
Diethyl (4-methylphenyl)phosphonate: Lacks the chlorine atom, which may influence its reactivity and effectiveness in certain applications.
Properties
Molecular Formula |
C11H16ClO3P |
|---|---|
Molecular Weight |
262.67 g/mol |
IUPAC Name |
2-chloro-1-diethoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C11H16ClO3P/c1-4-14-16(13,15-5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZYMMHBXFIJDSKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)C)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


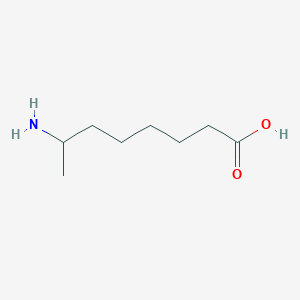
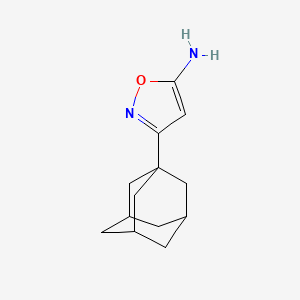

![6-Fluoro-4-iodo-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15334991.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)
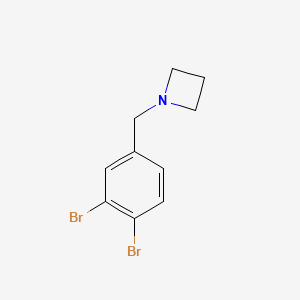
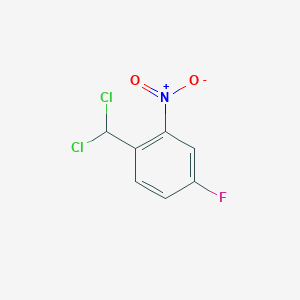
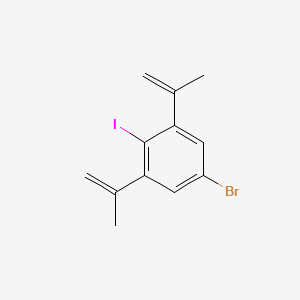

![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)

![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
![6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B15335052.png)
